N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide
Description
N'-[2-(2,4-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide is a synthetic thienopyrazole derivative with an ethanediamide backbone. This compound features a 2,4-dimethylphenyl substituent on the thienopyrazole core and a 2-hydroxyethyl group on the ethanediamide moiety. Thienopyrazole derivatives are often investigated for their pharmacological properties, though all analogs referenced here are strictly designated for research use .
Properties
IUPAC Name |
N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-10-3-4-14(11(2)7-10)21-15(12-8-25-9-13(12)20-21)19-17(24)16(23)18-5-6-22/h3-4,7,22H,5-6,8-9H2,1-2H3,(H,18,23)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFKITUGFIRXCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylphenyl derivatives and thieno[3,4-c]pyrazole intermediates. The reaction conditions may involve:
Formation of Thieno[3,4-c]pyrazole Core: This step usually requires cyclization reactions under acidic or basic conditions.
Functionalization: Introduction of the ethanediamide group through nucleophilic substitution or amidation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Significant |
| Enterococcus faecium | 8 µg/mL | Significant |
| Candida auris | <16 µg/mL | Moderate |
| Klebsiella pneumoniae | >64 µg/mL | No activity |
The compound demonstrates efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species, making it a candidate for further development in antimicrobial therapies.
Anticancer Activity
N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide has shown promising anticancer effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Apoptosis induction |
| Caco-2 (Colon) | 20 | Cell cycle arrest (G1 phase) |
The anticancer mechanism involves apoptosis and cell cycle modulation, indicating potential use in cancer therapeutics.
Structure-Activity Relationship (SAR)
Studies on structure-activity relationships reveal that modifications to the thieno[3,4-c]pyrazole core can significantly affect biological activity:
- Substitution Patterns : Electron-withdrawing groups enhance antimicrobial potency.
- Alkyl Chain Variations : Changes in alkyl chain length linked to the thiophene moiety influence both antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to elucidate its mechanism.
Comparison with Similar Compounds
Structural and Molecular Comparison with Analogous Compounds
The following table compares the target compound with structurally similar analogs from the evidence, emphasizing key differences in substituents and molecular properties:
*Estimated based on structural similarity to BG14733.
Key Observations:
Substituent Effects on Molecular Weight: The 5,5-dioxo modification in increases molecular weight (428.4) compared to non-oxidized analogs (e.g., BG14733: 386.5). Heterocyclic substituents (e.g., pyridin-3-ylmethyl in ) marginally elevate molecular weight (393.5) relative to aliphatic chains (e.g., 3-methylbutyl in BG14733).
Fluorine substitution in may improve metabolic stability and binding affinity in biological systems.
Physicochemical Properties and Commercial Availability
Notes:
Biological Activity
N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is known for its unique structural properties that contribute to its biological activity. The molecular formula is , with a molecular weight of 374.46 g/mol. The presence of functional groups such as hydroxyl and amide contributes to its solubility and reactivity in biological systems.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : Pyrazole derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation, such as the MAPK pathway .
- Case Studies : A study demonstrated that pyrazole-based compounds inhibited tumor growth in multicellular spheroids by inducing apoptosis and disrupting cell cycle progression .
Antibacterial and Antifungal Activity
Compounds similar to this thieno[3,4-c]pyrazole derivative have been evaluated for their efficacy against various bacterial and fungal strains:
- Antibacterial : N'-substituted pyrazoles have shown promising results in inhibiting bacterial growth by disrupting cell membrane integrity .
- Antifungal : In vitro assays revealed that certain pyrazole derivatives displayed moderate to excellent antifungal activity against phytopathogenic fungi .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is supported by findings that suggest it can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This property makes it a candidate for further investigation in inflammatory disease models.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other pyrazole derivatives reveals the following:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-[2-(5-bromo-1H-indazol-1-yl)phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Structure | Higher antifungal activity than boscalid |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Structure | Moderate antibacterial activity |
| N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide | Structure | Anticancer activity via apoptosis induction |
The synthesis of this compound typically involves multi-step reactions starting from thieno[3,4-c]pyrazole precursors. The mechanism of action in biological systems often involves interactions with specific enzymes or receptors that modulate cellular processes related to growth and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
